molecular formula C22H19FN2O3S B2381747 2-(4-ethylphenyl)-4-(2-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 941876-75-1

2-(4-ethylphenyl)-4-(2-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2381747
CAS No.: 941876-75-1
M. Wt: 410.46
InChI Key: LNFKLLAOZCBKIM-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-4-(2-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H19FN2O3S and its molecular weight is 410.46. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

The synthesis of 1,2,4-benzothiadiazine derivatives has been explored through various chemical reactions, illustrating the compound's versatility in chemical synthesis. For instance, 1H-2.1.3-Benzothiadiazin-2.2-dioxide derivatives have been obtained by treating 2-aminobenzyl amine with sulfamide, leading to the formation of mono- and dialkyl derivatives and bridged compounds through reactions with alkyl halides and methylene iodide (M. Knollmüller, 1971). Additionally, the ethyl ester and amides of 2H-1,2,4-benzothiadiazine-3-carboxylic acid 1,1-dioxide were synthesized, showing the compound's reactivity and potential for further functionalization (V. Chernykh et al., 1976).

Potential Biological Activities

Several studies have explored the antitumor properties of benzothiazole derivatives. For example, novel 2-(4-aminophenyl)benzothiazoles have shown potent antitumor properties in vitro and in vivo. These compounds' action mechanism includes induction and biotransformation by cytochrome P450 1A1 to active metabolites, highlighting their potential as anticancer agents (T. Bradshaw et al., 2002). Another study detailed the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, identifying compounds with potent cytotoxic activity against certain human breast cancer cell lines (I. Hutchinson et al., 2001).

Medicinal Chemistry Applications

Benzothiadiazine derivatives have been explored for their utility in medicinal chemistry, particularly as positive allosteric modulators of AMPA receptors. A study synthesized a series of benzothiadiazine 1,1-dioxides, examining the impact of substituents on the heterocycle's 7-position. The most potent compound demonstrated cognition-enhancing effects in vivo after oral administration, underscoring the therapeutic potential of these derivatives in neuropharmacology (P. Francotte et al., 2007).

Properties

IUPAC Name

2-(4-ethylphenyl)-4-[(2-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S/c1-2-16-11-13-18(14-12-16)25-22(26)24(15-17-7-3-4-8-19(17)23)20-9-5-6-10-21(20)29(25,27)28/h3-14H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFKLLAOZCBKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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